2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C17H24N6OS |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H24N6OS/c24-15(20-16-19-13-6-2-3-7-14(13)25-16)10-17(8-4-1-5-9-17)11-23-12-18-21-22-23/h12H,1-11H2,(H,19,20,24) |
InChI Key |
RUGTYPVSYKRVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC3=C(S2)CCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Nitrile-Azide Cyclization
A method adapted from CN111233777A involves reacting a cyclohexyl-derived nitrile with trimethylsilyl azide (TMSN₃) under Lewis acid catalysis. For example, 1-(chloromethyl)cyclohexaneacetonitrile is treated with TMSN₃ and phosphorus pentachloride (PCl₅) in toluene at 55°C for 7 hours, yielding 1-((1H-tetrazol-1-yl)methyl)cyclohexaneacetonitrile. This approach avoids explosive sodium azide and achieves cyclization efficiencies of 85–92%.
Nucleophilic Substitution
Alternatively, 1-(chloromethyl)cyclohexane reacts with 1H-tetrazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, yielding 1-((1H-tetrazol-1-yl)methyl)cyclohexane with 78% yield. This method requires careful exclusion of moisture to prevent hydrolysis of the chloro intermediate.
Preparation of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
The tetrahydrobenzo[d]thiazole ring is constructed via cyclization of a thioamide precursor.
Thioamide Cyclization
A method from PMC6274423 involves reacting 2-aminocyclohexanethiol with chloroacetyl chloride in acetone. The intermediate undergoes intramolecular cyclization in the presence of sodium hydroxide, yielding 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with 65–70% yield. The reaction is monitored by HPLC to ensure completion.
Alternative Route Using Thiourea
Cyclohexanone is condensed with thiourea in ethanol under acidic conditions (HCl), followed by oxidation with hydrogen peroxide (H₂O₂) to form the thiazole ring. This method achieves 60% yield but requires rigorous temperature control to avoid over-oxidation.
Acetamide Coupling Strategy
The final step involves conjugating the cyclohexyl-tetrazole carboxylic acid derivative with the tetrahydrobenzo[d]thiazol-2-amine.
Acid Chloride Activation
The cyclohexyl-tetrazole acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The resulting acyl chloride is reacted with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in the presence of triethylamine (Et₃N) as a base, yielding the target acetamide with 75–80% yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexyl or tetrahydrobenzothiazole moieties.
Reduction: Reduction reactions can target the tetrazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the tetrazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a tetrazole ring, which is known for its bioactivity and ability to form hydrogen bonds. The presence of cyclohexyl and tetrahydrobenzo[d]thiazole moieties enhances its lipophilicity and potential receptor interactions. The molecular formula is , and it has a CAS number of 1401592-25-3.
G Protein-Coupled Receptor Modulation
Research indicates that compounds containing tetrazole rings can exhibit significant activity as ligands for GPCRs. For instance, studies have shown that related tetrazole derivatives can selectively bind to the angiotensin II type 1 receptor (AT1), influencing cardiovascular responses and potentially offering therapeutic benefits in hypertension and heart failure management . The specific compound may exhibit similar properties, warranting further investigation into its receptor binding affinity and functional outcomes.
Antifungal Activity
Recent studies have highlighted the antifungal potential of tetrazole derivatives. For example, certain synthesized tetrazoles demonstrated fungistatic effects against Candida albicans, with some compounds showing non-toxic profiles in vivo while effectively reducing pathogenicity during infections . This suggests that 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide could be explored for antifungal applications.
Synthesis and Derivative Development
The synthesis of tetrazole derivatives often involves reactions that yield compounds with enhanced biological properties. Methods such as N-alkylation or Michael-type addition have been employed to create various derivatives that maintain or improve upon the bioactivity of the parent compound. These synthetic strategies are crucial for developing a library of compounds for screening against biological targets .
Case Study 1: Antihypertensive Properties
In a study focused on the antihypertensive effects of tetrazole-containing compounds, researchers synthesized several derivatives and evaluated their efficacy in lowering blood pressure through AT1 receptor antagonism. The results indicated that specific structural modifications significantly enhanced receptor affinity and selectivity, leading to promising candidates for further clinical development .
Case Study 2: Antifungal Screening
Another study evaluated a series of novel tetrazole derivatives for their antifungal activity against Candida albicans. Among them, certain compounds exhibited potent antifungal effects while maintaining low toxicity levels in mammalian cells. The mechanisms involved included disruption of fungal cell wall integrity and induction of programmed cell death pathways .
Mechanism of Action
The mechanism of action of 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, while the cyclohexyl and tetrahydrobenzothiazole groups provide additional binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
The tetrazole group is a common pharmacophore in medicinal chemistry. For example, the cephalosporin antibiotic (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1), ) shares the tetrazole-acetamido substructure with the target compound. While the cephalosporin derivative exhibits antibacterial activity, the target compound’s biological role remains unspecified. Both molecules likely share enhanced metabolic stability due to the tetrazole’ resistance to enzymatic degradation .
Thiazole/Thiadiazole-Containing Derivatives
However, the benzodioxine derivatives lack the cyclohexyl group, resulting in reduced steric hindrance compared to the target compound. This difference may impact solubility and target selectivity.
Conformational Analysis of Cyclohexyl Groups
The cyclohexyl group in the target compound likely adopts a chair conformation, as predicted by Cremer-Pople puckering coordinates (). In contrast, compounds with smaller or more rigid rings (e.g., cyclopentane or aromatic systems) exhibit distinct conformational dynamics.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s tetrazole and thiazole moieties suggest synthetic routes involving thiosemicarbazide or sodium acetate, as seen in benzodioxine-thiadiazole derivatives ().
- Conformational Advantages : The cyclohexyl group’s puckering () may enhance membrane permeability compared to planar analogues.
Biological Activity
The compound 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a novel tetrazole derivative that has garnered attention for its potential biological activities. The structural complexity of this compound suggests a range of possible interactions with biological systems, particularly in pharmacological contexts.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 430.57 g/mol . Its structure includes a cyclohexyl group, a tetrazole moiety, and a tetrahydrobenzo[d]thiazole segment, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that tetrazole derivatives often exhibit various pharmacological properties, including:
- Antimicrobial Activity : Tetrazoles have been reported to possess antifungal and antibacterial properties. For instance, certain derivatives have shown effectiveness against Candida albicans and Staphylococcus aureus .
- Antitumor Activity : Some studies suggest that tetrazoles can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Compounds containing tetrazole rings have been linked to neuroprotection in models of neurodegenerative diseases by modulating pathways involved in neuronal survival .
The mechanisms underlying the biological activities of 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide may involve:
- Inhibition of Enzymatic Activities : Tetrazole derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cell proliferation and survival.
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system or other tissues, influencing neurotransmission and cellular signaling.
Antifungal Activity
A study investigated the antifungal potential of various tetrazole derivatives against Candida albicans. The results indicated that specific compounds exhibited significant antifungal activity with minimal toxicity to human cells. The most active compounds demonstrated a reduction in fungal adhesion and biofilm formation .
Antitumor Effects
In another research effort focused on cancer therapy, a series of tetrazole derivatives were synthesized and screened for their cytotoxic effects on cancer cell lines. Notably, some compounds displayed IC50 values in the low micromolar range against breast cancer cells, suggesting promising antitumor activity .
Neuroprotective Properties
Research exploring neuroprotective effects highlighted that certain tetrazole derivatives could prevent oxidative stress-induced neuronal death in vitro. This was attributed to their ability to modulate mitochondrial function and reduce the production of reactive oxygen species (ROS) .
Data Tables
Q & A
Q. What are the key synthetic considerations for preparing this compound?
The synthesis involves multi-step protocols, including:
- Enantioselective resolution : Lipase-catalyzed reactions (e.g., CAL-B lipase) can achieve enantiomeric purity in intermediates like (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, monitored via HPLC (≥99% purity) .
- Heterocyclic coupling : The tetrazole and thiazole moieties require controlled conditions (e.g., polar aprotic solvents like DMF, reflux at 70–80°C, catalysts like Bleaching Earth Clay) to minimize side reactions .
- Purification : Techniques such as recrystallization (e.g., aqueous acetic acid) and TLC/HPLC monitoring are critical for isolating high-purity products .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclohexyl-CH2-tetrazole (δ 3.8–4.2 ppm) and thiazole NH (δ 10.5–11.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 413.5 g/mol via ESI-MS) and fragmentation patterns .
- HPLC : Assess enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Lipase-mediated kinetic resolution : Use immobilized lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers. For example, (R)-9 intermediates are hydrolyzed, leaving (S)-4 with >99% ee .
- Solvent engineering : Aprotic solvents like tert-butanol enhance enzyme stability and reaction rates .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, enzyme loading, and reaction time .
Q. What reaction mechanisms govern the compound’s reactivity?
- Tetrazole ring stability : The 1H-tetrazole group is prone to hydrolysis under acidic conditions, requiring pH-controlled environments (pH 6–8) during synthesis .
- Thioacetamide reactivity : The thiazole-thioacetamide moiety undergoes nucleophilic substitution (e.g., with aryl halides) or oxidation to sulfoxides, depending on reaction conditions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents : Vary the cyclohexyl methyl group or thiazole ring substituents (e.g., electron-withdrawing groups) to assess impact on bioactivity.
- Biological assays : Test analogs against targets like kinases or GPCRs, using docking studies to correlate activity with structural features (e.g., tetrazole’s H-bonding capacity) .
- Table : Example SAR Modifications and Observed Effects
| Modification Site | Substituent | Observed Effect |
|---|---|---|
| Cyclohexyl-CH2- | -CF3 | ↑ Lipophilicity, ↓ Solubility |
| Thiazole-NH | -SO2Me | ↑ Enzyme inhibition |
Q. How to resolve contradictions in synthetic yield data across studies?
- Variable analysis : Use statistical tools (e.g., ANOVA) to isolate factors like catalyst type (lipase vs. clay) or solvent polarity .
- Reproducibility protocols : Standardize reaction scales (e.g., 0.1–1.0 mmol) and purification methods (e.g., gradient HPLC) .
Q. What are the stability challenges during long-term storage?
- Degradation pathways : Hydrolysis of the tetrazole ring in humid conditions or oxidation of the thiazole sulfur.
- Mitigation strategies : Store under inert atmosphere (N2), at -20°C, with desiccants like silica gel .
Q. How to predict biological targets using computational methods?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like TRPV1 (common for thiazole derivatives) .
- Pharmacophore modeling : Map hydrogen-bond acceptors (tetrazole) and hydrophobic regions (cyclohexyl) to prioritize assays .
Methodological Recommendations
- Synthetic protocols : Prioritize enzymatic resolution for enantiopure intermediates .
- Analytical workflows : Combine HPLC (purity), NMR (structural confirmation), and MS (mass validation) .
- Data interpretation : Cross-validate conflicting results (e.g., catalytic efficiency) using DoE and replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
